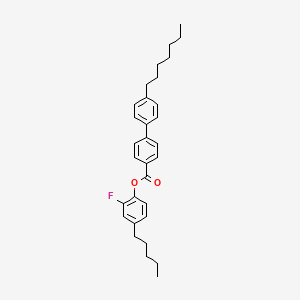

2-Fluoro-4-pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Haynes 282 is typically produced through a series of metallurgical processes. The alloying elements, including nickel, chromium, cobalt, molybdenum, and titanium, are melted together in a vacuum induction furnace. The molten alloy is then cast into ingots, which are subsequently hot-worked and heat-treated to achieve the desired microstructure and mechanical properties .

Industrial Production Methods

The industrial production of Haynes 282 involves several key steps:

Melting: The raw materials are melted in a vacuum induction furnace to form a homogeneous molten alloy.

Casting: The molten alloy is cast into ingots or billets.

Hot Working: The ingots are hot-worked through processes such as forging, rolling, or extrusion to refine the grain structure.

Heat Treatment: The alloy undergoes a series of heat treatments, including solution annealing and aging, to enhance its mechanical properties and microstructure.

Analyse Chemischer Reaktionen

Types of Reactions

Haynes 282 undergoes several types of chemical reactions, including oxidation, precipitation, and phase transformations. The alloy forms a protective oxide layer on its surface when exposed to high temperatures, which helps to prevent further oxidation and corrosion .

Common Reagents and Conditions

The oxidation resistance of Haynes 282 is enhanced by the presence of chromium and aluminum in the alloy, which form stable oxide layers. The alloy is also resistant to carburization and sulfidation, making it suitable for use in harsh environments .

Major Products Formed

The major products formed during the oxidation of Haynes 282 include chromium oxide (Cr2O3) and aluminum oxide (Al2O3), which provide a protective barrier against further oxidation .

Wissenschaftliche Forschungsanwendungen

Haynes 282 is extensively used in scientific research due to its exceptional high-temperature properties. Some of its key applications include:

Aerospace Engineering: Used in the manufacture of turbine blades, combustion chambers, and other critical components in jet engines.

Industrial Gas Turbines: Employed in the production of components for industrial gas turbines, such as turbine discs and seals.

Nuclear Reactors: Utilized in the construction of components for nuclear reactors due to its resistance to radiation damage and high-temperature stability.

Chemical Processing: Applied in chemical processing equipment that operates under high temperatures and corrosive conditions

Wirkmechanismus

The high-temperature strength and stability of Haynes 282 are primarily attributed to its microstructure, which consists of a gamma (γ) matrix strengthened by gamma-prime (γ’) precipitates. The γ’ phase is a coherent, ordered phase that imparts high-temperature strength and creep resistance to the alloy. The presence of carbides, such as M23C6 and M6C, also contributes to the alloy’s mechanical properties by providing additional strengthening mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Haynes 282 is often compared to other nickel-based superalloys, such as Inconel 718 and Waspaloy. These alloys share similar high-temperature properties and are used in comparable applications.

Uniqueness

Haynes 282 stands out due to its superior creep resistance and thermal stability at temperatures up to 800°C. It also offers better fabricability and weldability compared to some other superalloys, making it a preferred choice for complex components that require extensive machining and welding .

Eigenschaften

CAS-Nummer |

84176-66-9 |

|---|---|

Molekularformel |

C31H37FO2 |

Molekulargewicht |

460.6 g/mol |

IUPAC-Name |

(2-fluoro-4-pentylphenyl) 4-(4-heptylphenyl)benzoate |

InChI |

InChI=1S/C31H37FO2/c1-3-5-7-8-10-11-24-13-16-26(17-14-24)27-18-20-28(21-19-27)31(33)34-30-22-15-25(23-29(30)32)12-9-6-4-2/h13-23H,3-12H2,1-2H3 |

InChI-Schlüssel |

WXBFYDUGSIDWBY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCC)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.